molecular formula C20H23N5O4S B2450743 N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224016-43-6

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2450743
CAS No.: 1224016-43-6
M. Wt: 429.5
InChI Key: OYXDTMHPUXABIA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, piperidine, and thiazolo[4,5-d]pyrimidine derivatives. The synthetic route may involve:

    Formation of the thiazolo[4,5-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketones or other oxidized groups to alcohols or hydrocarbons.

    Substitution: This can involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide: Similar structure but with a morpholine group instead of piperidine.

    N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide: Similar structure but with a pyrrolidine group instead of piperidine.

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-28-13-6-7-14(15(10-13)29-2)22-16(26)11-25-12-21-18-17(19(25)27)30-20(23-18)24-8-4-3-5-9-24/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXDTMHPUXABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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